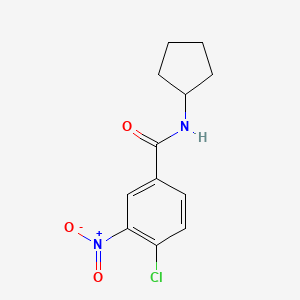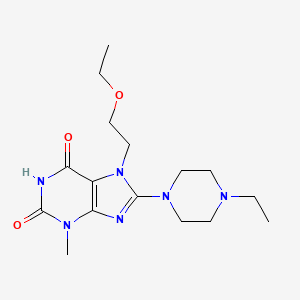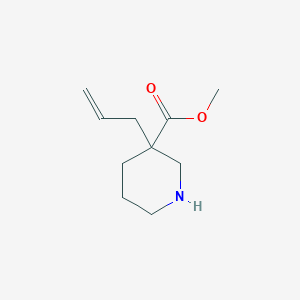
4-(3-((2,6-Diméthylpyrimidin-4-yl)oxy)pipéridine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and highly specific ligand that has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
- DMPOCB présente un potentiel en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier pour inhiber la prolifération cellulaire et induire l'apoptose. Des études supplémentaires sont nécessaires pour élucider ses mécanismes précis et évaluer son efficacité contre des types de cancer spécifiques .
- Le noyau pipéridine dans DMPOCB peut jouer un rôle dans l'activité antivirale. Certaines études suggèrent qu'il pourrait interférer avec la réplication ou l'entrée virale. Des recherches sur son efficacité contre des virus spécifiques (tels que la grippe ou les herpèsvirus) sont en cours .
- La structure à base de pipéridine de DMPOCB pourrait être pertinente dans le développement de médicaments antimalariens. Les chercheurs ont exploré son activité contre les espèces de Plasmodium, qui provoquent le paludisme. Une optimisation et des tests supplémentaires sont nécessaires pour déterminer sa viabilité clinique .
- Les dérivés de DMPOCB ont démontré des propriétés antimicrobiennes. Ces composés peuvent inhiber la croissance bactérienne ou perturber les membranes microbiennes. Leur application potentielle en tant que nouveaux antibiotiques mérite d'être explorée plus avant .
- Les composés contenant de la pipéridine présentent souvent des effets anti-inflammatoires. DMPOCB peut moduler les voies inflammatoires, ce qui en fait un candidat pour des affections comme la polyarthrite rhumatoïde ou la maladie inflammatoire de l'intestin. Des études précliniques ont montré des promesses, mais des essais cliniques sont nécessaires .
- La partie pipéridine dans DMPOCB suggère de possibles effets neuroprotecteurs. Les chercheurs ont étudié son impact sur les maladies neurodégénératives, telles que la maladie d'Alzheimer. Il peut influencer les systèmes de neurotransmetteurs ou réduire le stress oxydatif .
Propriétés anticancéreuses
Activité antivirale
Potentiel antimalarien
Effets antimicrobiens
Activité anti-inflammatoire
Potentiel neuroprotecteur
En résumé, le noyau pipéridine de DMPOCB est très prometteur dans divers domaines thérapeutiques. Cependant, des études plus rigoureuses, notamment des évaluations de la pharmacocinétique et de la sécurité, sont essentielles avant les applications cliniques. Gardez à l'esprit que cette analyse est basée sur les recherches existantes, et des investigations en cours peuvent révéler des applications ou des limitations supplémentaires . Si vous souhaitez des détails supplémentaires sur un aspect spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Propriétés
IUPAC Name |
4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMBDNBCKUNRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)
![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)



![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)


![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)
![3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384191.png)
![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)
![2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride](/img/structure/B2384195.png)